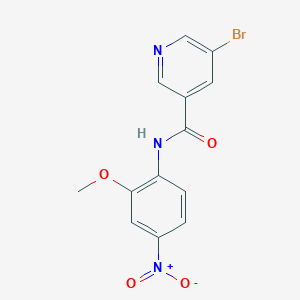

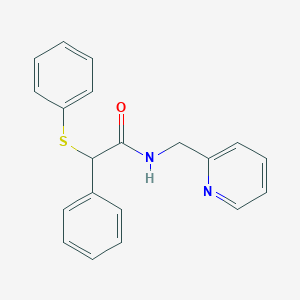

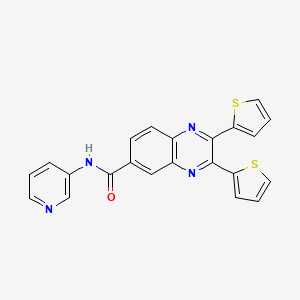

5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide, also known as BML-210, is a small molecule drug that has been widely studied for its potential therapeutic applications. It belongs to the class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which have shown promising results in the treatment of various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide involves the inhibition of NAMPT, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a precursor of NAD+. By inhibiting NAMPT, 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide reduces the cellular levels of NAD+ and induces cell death in cancer cells, which are highly dependent on NAD+ for their survival. Moreover, the reduction of NAD+ levels by 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide leads to the activation of the energy sensor AMP-activated protein kinase (AMPK), which regulates cellular energy metabolism and promotes the survival of normal cells under stress conditions. Additionally, 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide has been shown to have anti-inflammatory effects by inhibiting the nuclear factor-κB (NF-κB) signaling pathway, which regulates the production of pro-inflammatory cytokines in immune cells.

Biochemical and physiological effects:

5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide induces cell death by reducing the cellular levels of NAD+ and activating the energy sensor AMPK. In immune cells, 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. Moreover, 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity by regulating the expression of genes involved in glucose metabolism and insulin signaling. However, the exact biochemical and physiological effects of 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide may vary depending on the cell type, disease state, and dosage used.

Advantages and Limitations for Lab Experiments

5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for NAMPT inhibition, which allows for the specific targeting of NAMPT-dependent cellular processes. Another advantage is its ability to induce cell death in cancer cells and reduce inflammation in immune cells, which makes it a promising therapeutic agent for cancer and inflammatory diseases. However, one limitation is its potential toxicity and side effects, which may limit its clinical use. Moreover, 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide may have off-target effects on other cellular processes, which may complicate its interpretation in lab experiments.

Future Directions

There are several future directions for the research on 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety in clinical trials. Moreover, the identification of biomarkers for patient selection and monitoring may help to personalize the treatment with 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide. Finally, the combination of 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide with other drugs or therapies may enhance its therapeutic effects and overcome its limitations.

Synthesis Methods

The synthesis of 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide involves the reaction of 5-bromo-2-chloronicotinamide with 2-methoxy-4-nitroaniline in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The reaction yields 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide as a yellow solid, which can be purified by recrystallization or column chromatography. The purity and identity of the compound can be confirmed by various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and metabolic disorders. It has been shown to inhibit the activity of NAMPT, which is a key enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme involved in many cellular processes, including energy metabolism, DNA repair, and gene expression. By inhibiting NAMPT, 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide reduces the cellular levels of NAD+ and induces cell death in cancer cells, which are highly dependent on NAD+ for their survival. Moreover, 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in immune cells. Additionally, 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity, suggesting its potential as a therapeutic agent for metabolic disorders.

properties

IUPAC Name |

5-bromo-N-(2-methoxy-4-nitrophenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O4/c1-21-12-5-10(17(19)20)2-3-11(12)16-13(18)8-4-9(14)7-15-6-8/h2-7H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRNDJFCUZQGCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-methoxy-4-nitrophenyl)pyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5184659.png)

![3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5184700.png)

![N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5184705.png)

![2-amino-4-(2-chlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5184736.png)

![propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5184757.png)

![2-{[2-(4-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5184763.png)